molecular formula C19H14ClNO4 B3493948 N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE

Cat. No.: B3493948
M. Wt: 355.8 g/mol
InChI Key: RFCWKIKZPSTFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a chlorophenyl group, and a furan carboxamide structure, making it a subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and chlorophenyl intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the benzodioxole moiety, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the furan ring or the carboxamide group, leading to various reduced forms of the compound.

    Substitution: The chlorophenyl group is particularly susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its structural features can be leveraged for drug design.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodioxole and chlorophenyl groups allow it to bind to enzymes or receptors, modulating their activity. The furan carboxamide structure can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE stands out due to its combination of a benzodioxole moiety, a chlorophenyl group, and a furan carboxamide structure. This unique arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4/c20-14-4-2-13(3-5-14)15-7-8-17(25-15)19(22)21-10-12-1-6-16-18(9-12)24-11-23-16/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCWKIKZPSTFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.